
Ethyl 8-iodooct-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-iodooct-2-ynoate is an organic compound with the molecular formula C10H15IO2. It is an ester derivative of octynoic acid, featuring an iodine atom at the eighth position and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 8-iodooct-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, specifically an iodide in this case. The reaction typically occurs under basic conditions using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-iodooct-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The triple bond in the octynoate moiety can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted octynoates depending on the nucleophile used.
Reduction: Formation of ethyl 8-iodooctanoate or ethyl 8-iodooct-2-ene.
Oxidation: Formation of 8-iodooctanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-iodooct-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 8-iodooct-2-ynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the triple bond allows for various addition reactions. These reactive sites enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 8-bromooct-2-ynoate
- Ethyl 8-chlorooct-2-ynoate
- Ethyl 8-fluorooct-2-ynoate
Uniqueness
Ethyl 8-iodooct-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct reactivity patterns that can be exploited in various chemical transformations .
Eigenschaften
CAS-Nummer |
197090-72-5 |
|---|---|
Molekularformel |
C10H15IO2 |
Molekulargewicht |
294.13 g/mol |
IUPAC-Name |
ethyl 8-iodooct-2-ynoate |
InChI |
InChI=1S/C10H15IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-5,7,9H2,1H3 |
InChI-Schlüssel |
FPZQMKDJRGEJOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


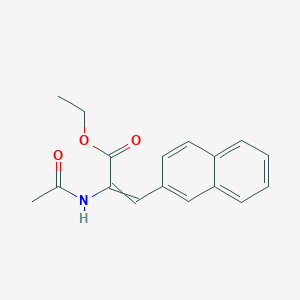
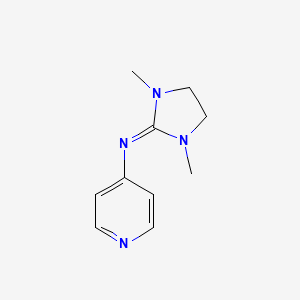
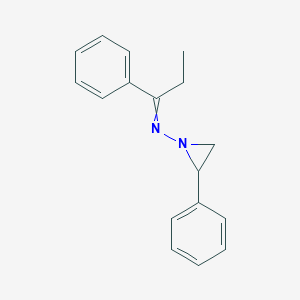
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
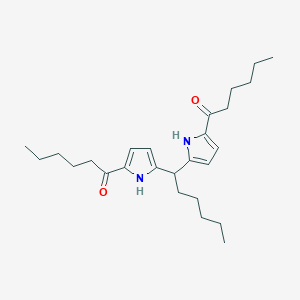
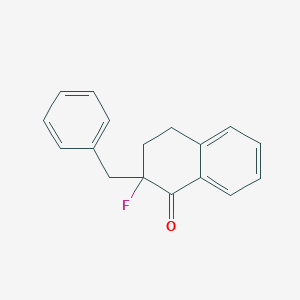
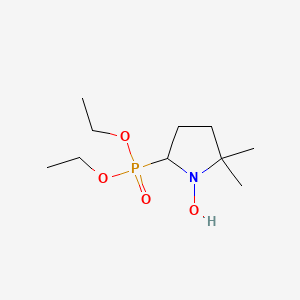
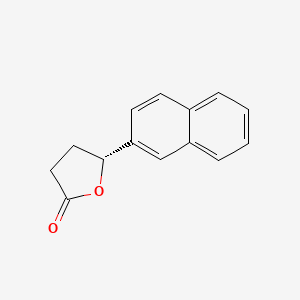

acetyl fluoride](/img/structure/B12566023.png)
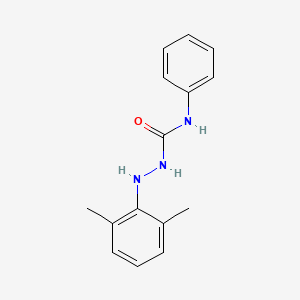
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)

